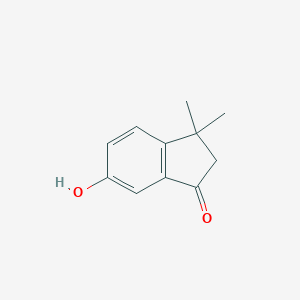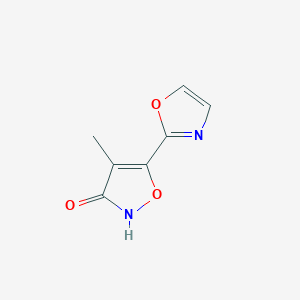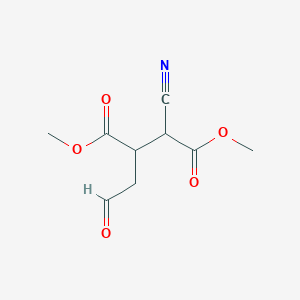![molecular formula C10H19NO B060490 2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one CAS No. 172289-84-8](/img/structure/B60490.png)
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one, commonly known as DMPK, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of DMPK is not well-understood, but it is believed to act as a dopamine reuptake inhibitor, similar to other psychostimulants. It has also been shown to increase the release of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects
DMPK has been shown to induce locomotor activity and hyperthermia in rodents, similar to other psychostimulants. It has also been shown to increase heart rate and blood pressure in humans, indicating its potential cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPK in lab experiments is its high purity and stability, making it a reliable reference standard for analytical methods. However, its psychoactive effects may limit its use in certain research fields, and its mechanism of action is not well-understood, which may hinder its potential applications.
Direcciones Futuras
Future research on DMPK should focus on elucidating its mechanism of action and potential applications in various research fields. It may also be useful to investigate its potential therapeutic effects, such as its potential use in the treatment of neurological disorders or addiction. Additionally, the development of new analytical methods for the detection of DMPK and related compounds in biological samples may be valuable for forensic and clinical applications.
Métodos De Síntesis
The synthesis method of DMPK involves the condensation of 2,2-dimethyl-1,3-propanediol and methyl pyrrolidone-2 in the presence of a strong acid catalyst. The resulting product is purified through crystallization, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
DMPK has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and toxicology. It has been used as a reference standard in the development of analytical methods for the detection of other compounds, such as cathinones and amphetamines, in biological samples.
Propiedades
Número CAS |
172289-84-8 |
|---|---|
Nombre del producto |
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one |
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)8-6-5-7-11(8)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Clave InChI |
YHJUWSGGINNOKZ-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)C(=O)[C@H]1CCCN1C |
SMILES |
CC(C)(C)C(=O)C1CCCN1C |
SMILES canónico |
CC(C)(C)C(=O)C1CCCN1C |
Sinónimos |
1-Propanone,2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



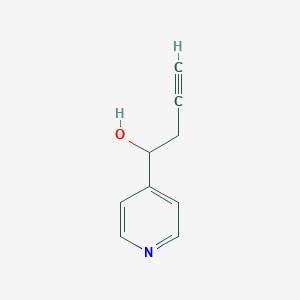
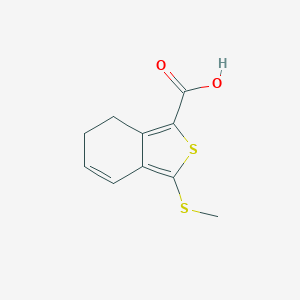
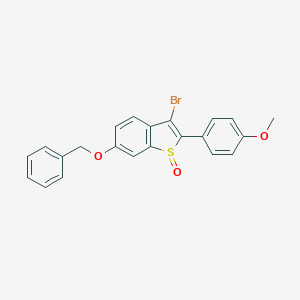


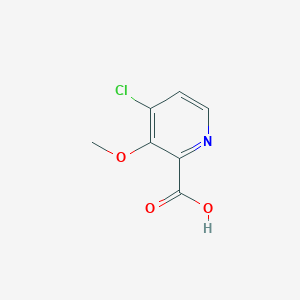
![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
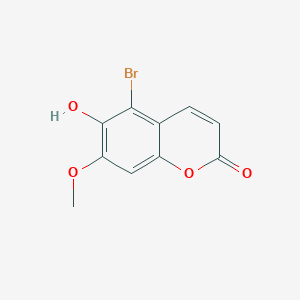
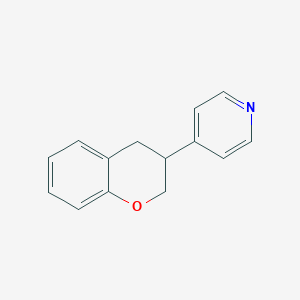
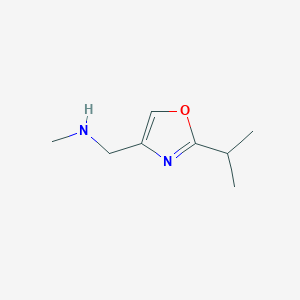
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
